

Methyl 2-ethyl-3-hydroxybenzoate molecular structure

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	Methyl 2-ethyl-3-hydroxybenzoate
CAS No.:	183108-31-8
Cat. No.:	B1369560

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An In-Depth Technical Guide to the Molecular Structure and Synthesis of **Methyl 2-ethyl-3-hydroxybenzoate**

Executive Summary

Methyl 2-ethyl-3-hydroxybenzoate is a substituted aromatic ester belonging to the hydroxybenzoate class of compounds. Molecules within this family, such as methyl salicylate and various parabens, are of significant interest in the pharmaceutical, cosmetic, and food science industries for their therapeutic and preservative properties.^{[1][2][3]} This guide provides a comprehensive technical overview of **Methyl 2-ethyl-3-hydroxybenzoate**, designed for researchers, chemists, and drug development professionals. It delineates the molecule's structural features and physicochemical properties, proposes a logical, multi-step synthetic pathway grounded in established chemical principles, and details the analytical methods required for its structural elucidation. By synthesizing information from analogous compounds and foundational organic chemistry, this document serves as an expert-level resource for understanding and working with this specific chemical entity.

Molecular Architecture and Physicochemical Profile

The functionality and potential biological activity of **Methyl 2-ethyl-3-hydroxybenzoate** are dictated by its unique molecular structure, which combines a phenolic hydroxyl group, an ethyl substituent, and a methyl ester on a benzene ring.

Core Structure and Nomenclature

Methyl 2-ethyl-3-hydroxybenzoate (CAS Number: 183108-31-8) is a trisubstituted benzene derivative.[4] The core structure consists of a central aromatic ring, which confers planarity and rigidity. The substituents are arranged as follows:

- **Methyl Benzoate Group:** The $-C(=O)OCH_3$ group at position C1 defines the molecule as a benzoate ester. This group is electron-withdrawing and acts as a hydrogen bond acceptor.
- **Ethyl Group:** The $-CH_2CH_3$ group at position C2 is an alkyl substituent that is weakly electron-donating through induction. Its steric bulk can influence the conformation of the adjacent ester group and the reactivity of the aromatic ring.
- **Hydroxyl Group:** The phenolic $-OH$ group at position C3 is a strong electron-donating group via resonance and is a hydrogen bond donor. It significantly influences the molecule's acidity, solubility, and potential for antioxidant activity.

Caption: 2D structure of **Methyl 2-ethyl-3-hydroxybenzoate**.

Physicochemical Properties

The physical and chemical properties of a molecule are critical for applications in drug development, influencing factors like solubility, membrane permeability, and metabolic stability. The table below summarizes key computed properties for **Methyl 2-ethyl-3-hydroxybenzoate**, based on data from analogous compounds.[5]

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₂ O ₃	[5]
Molecular Weight	180.20 g/mol	[4][5]
Monoisotopic Mass	180.078644 Da	[5]
XLogP3-AA	2.8	[5]
Hydrogen Bond Donor Count	1	[5]
Hydrogen Bond Acceptor Count	3	[5]
Rotatable Bond Count	3	[5]
Topological Polar Surface Area	46.5 Å ²	[5]

Synthesis and Mechanistic Insights

A robust and reproducible synthetic route is paramount for obtaining high-purity material for research and development. While a specific, published synthesis for **Methyl 2-ethyl-3-hydroxybenzoate** is not readily available, a logical pathway can be constructed from well-established organic reactions.

Retrosynthetic Strategy

The most direct retrosynthetic disconnection is the ester linkage, which simplifies the target molecule into a carboxylic acid precursor (3-hydroxy-2-ethylbenzoic acid) and methanol. This approach leverages the reliability of the Fischer esterification reaction. The primary synthetic challenge lies in the regioselective synthesis of the trisubstituted benzoic acid.



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Caption: Retrosynthetic analysis of **Methyl 2-ethyl-3-hydroxybenzoate**.

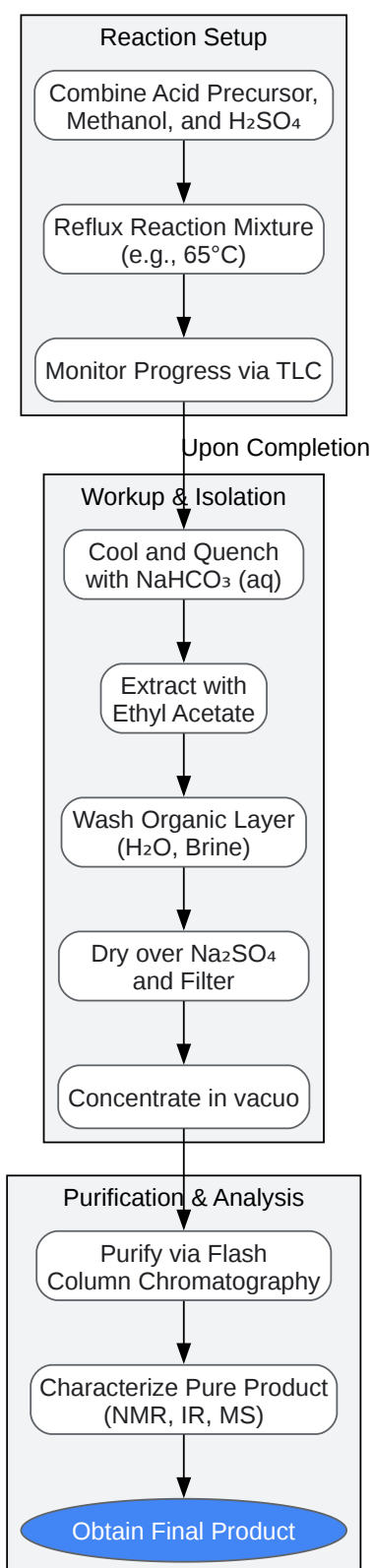
Proposed Synthetic Pathway

A plausible forward synthesis involves two key stages: formation of the carboxylic acid precursor followed by esterification.

- **Synthesis of 3-Hydroxy-2-ethylbenzoic Acid:** This can be achieved starting from 3-hydroxybenzoic acid. The phenolic hydroxyl group must first be protected to prevent side reactions. A benzyl ether is a suitable protecting group. The protected intermediate can then undergo directed ortho-metalation followed by alkylation with an ethylating agent (e.g., ethyl iodide) to install the ethyl group regioselectively at the C2 position. Subsequent deprotection via catalytic hydrogenation would yield the desired 3-hydroxy-2-ethylbenzoic acid. This multi-step process, while complex, offers high control over isomer formation, a critical factor often challenging in Friedel-Crafts alkylations of substituted phenols.[6]
- **Fischer Esterification:** The final step is the acid-catalyzed reaction between 3-hydroxy-2-ethylbenzoic acid and methanol.[7] Concentrated sulfuric acid is a traditional catalyst, though solid acid catalysts can be employed for a more environmentally friendly and easily separable alternative.[1][8] The reaction is driven to completion by using an excess of methanol, which also serves as the solvent, and by removing the water formed as a byproduct. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack from the methanol oxygen.

Experimental Protocol: Fischer Esterification

This protocol describes a self-validating system for the synthesis of the target compound from its carboxylic acid precursor.



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Caption: Experimental workflow for synthesis and purification.

Methodology:

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-hydroxy-2-ethylbenzoic acid (1.0 eq). Add an excess of anhydrous methanol (e.g., 20 mL per gram of acid) to act as both reactant and solvent.
- **Catalysis:** Carefully add a catalytic amount of concentrated sulfuric acid (approx. 5 mol%) to the stirring mixture.
- **Reflux:** Heat the reaction mixture to reflux (approx. 65°C) using an oil bath. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
- **Workup:** Allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
- **Extraction:** Transfer the neutralized mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3x volumes).
- **Washing:** Combine the organic layers and wash sequentially with water and brine to remove any remaining inorganic impurities.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude ester by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure **Methyl 2-ethyl-3-hydroxybenzoate**.

Structural Elucidation via Spectroscopic Analysis

Confirming the molecular structure of the synthesized product is achieved through a combination of spectroscopic techniques. The following sections predict the expected spectral data based on the known effects of the functional groups and analysis of structurally similar molecules.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Predicted Spectroscopic Data

The following table summarizes the anticipated key signals for **Methyl 2-ethyl-3-hydroxybenzoate**.

Technique	Region/Value	Assignment and Rationale
^1H NMR	~ 9.0-10.0 ppm	s, 1H: Phenolic -OH proton. Broad singlet, chemical shift is concentration-dependent.
	~ 6.8-7.5 ppm	m, 3H: Aromatic protons. The substitution pattern will lead to complex splitting (likely a triplet and two doublets).
	~ 3.9 ppm	s, 3H: Ester methyl (-OCH ₃) protons. A sharp singlet.
	~ 2.7 ppm	q, 2H: Ethyl methylene (-CH ₂) protons. A quartet due to coupling with the adjacent methyl group.
	~ 1.2 ppm	t, 3H: Ethyl methyl (-CH ₃) protons. A triplet due to coupling with the adjacent methylene group.
^{13}C NMR	~ 170 ppm	Carbonyl carbon of the ester group.
	~ 115-160 ppm	6 distinct signals for the aromatic carbons.
	~ 52 ppm	Ester methyl carbon (-OCH ₃).
	~ 22 ppm	Ethyl methylene carbon (-CH ₂).
	~ 14 ppm	Ethyl methyl carbon (-CH ₃).
IR (cm ⁻¹)	3300-3500	O-H stretch (phenolic), broad band.
	2900-3000	C-H stretch (aliphatic and aromatic).

~ 1700	C=O stretch (ester), strong absorption.	
1100-1300	C-O stretch (ester and phenol).	
Mass Spec.	m/z = 180	Molecular ion peak [M] ⁺ .
m/z = 149	Fragment corresponding to loss of a methoxy radical (•OCH ₃).	
m/z = 121	Fragment corresponding to loss of the entire ester group (•COOCH ₃), followed by rearrangement.	

Potential Applications in Research and Development

Substituted hydroxybenzoic acids and their esters are a well-established class of compounds with diverse biological activities.[3] The parent molecule, 3-hydroxybenzoic acid, is known to possess antimicrobial, antioxidant, and anti-inflammatory properties.[3] Furthermore, esters like methyl 3-hydroxybenzoate are utilized as preservatives due to their antibacterial action, which involves disrupting microbial cell membranes and inhibiting key enzymes.[1][9]

The unique substitution pattern of **Methyl 2-ethyl-3-hydroxybenzoate**, particularly the introduction of an ethyl group at the C2 position, could modulate these known biological activities. This modification may enhance lipophilicity, potentially improving cell membrane penetration, or alter the binding affinity for specific biological targets. Therefore, this molecule represents a valuable candidate for:

- Antimicrobial Screening: Evaluating its efficacy against a panel of bacterial and fungal strains.
- Antioxidant Assays: Quantifying its ability to scavenge free radicals.
- Medicinal Chemistry Scaffolding: Serving as a starting material for the synthesis of more complex drug candidates.

Future research should focus on the efficient, scalable synthesis of **Methyl 2-ethyl-3-hydroxybenzoate** and a thorough investigation of its pharmacological profile.

Conclusion

Methyl 2-ethyl-3-hydroxybenzoate is a distinct chemical entity with a molecular architecture poised for potential applications in scientific research and development. This guide has provided a detailed analysis of its structure, proposed a logical and robust synthetic strategy, and outlined the expected analytical signatures for its unambiguous characterization. By understanding the interplay of its functional groups and leveraging established chemical methodologies, researchers are well-equipped to synthesize and explore the potential of this promising compound.

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- To cite this document: BenchChem. [Methyl 2-ethyl-3-hydroxybenzoate molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1369560/docs#methyl-2-ethyl-3-hydroxybenzoate-molecular-structure\]](https://www.benchchem.com/product/b1369560/docs#methyl-2-ethyl-3-hydroxybenzoate-molecular-structure)

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